An In-depth Technical Guide to the Physicochemical Properties of 8(14)-Abietenic Acid
An In-depth Technical Guide to the Physicochemical Properties of 8(14)-Abietenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 8(14)-Abietenic acid, an abietane diterpenoid. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes comparative data for structurally related and well-characterized resin acids: abietic acid, dehydroabietic acid, and palustric acid. This information is intended to provide a valuable contextual framework for researchers and professionals in drug development and related scientific fields.
General and Physicochemical Properties
8(14)-Abietenic acid is a diterpenoid carboxylic acid with the molecular formula C₂₀H₃₂O₂. Its structure features a tricyclic system characteristic of abietane diterpenes, with a double bond at the 8(14) position. The physicochemical properties of a compound are critical for its characterization, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
The following tables summarize the available quantitative data for 8(14)-Abietenic acid and its related compounds.
Table 1: General Properties of 8(14)-Abietenic Acid and Related Compounds
| Property | 8(14)-Abietenic Acid | Abietic Acid | Dehydroabietic Acid | Palustric Acid |
| Molecular Formula | C₂₀H₃₂O₂ | C₂₀H₃₀O₂ | C₂₀H₂₈O₂ | C₂₀H₃₀O₂ |
| Molecular Weight ( g/mol ) | 304.47 | 302.45 | 300.44 | 302.45 |
| CAS Number | 19407-37-5 | 514-10-3 | 1740-19-8 | 1945-53-5 |
Table 2: Physicochemical Properties of 8(14)-Abietenic Acid and Related Compounds
| Property | 8(14)-Abietenic Acid | Abietic Acid | Dehydroabietic Acid | Palustric Acid |
| Melting Point (°C) | Data not available | 139–142[1] | 166–167 or 174-176[2][3] | 162–167[4] |
| Boiling Point (°C) | 422.5 ± 34.0 (Predicted) | ~440[1] | 394.13 (Rough Estimate)[2] | Data not available |
| Density (g/cm³) | 1.04 ± 0.1 (Predicted) | 1.06 | 1.058[2] | Data not available |
| pKa | Data not available | 7.62[5][6] | Data not available | Data not available |
| LogP | 5.43 | Data not available | 6.35[2] | 4.5 |
| Water Solubility | Very low (predicted) | Insoluble[1] | 2.20e-05 M[2] | 2.41 mg/L[7] |
| Solubility in Organic Solvents | Soluble (predicted) | Soluble in alcohols, acetone, ethers[1] | Soluble in organic solvents[8] | Soluble in polar organic solvents[7] |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum of 8(14)-Abietenic acid is expected to show characteristic signals for the vinyl proton, methyl groups, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The methyl groups would appear as singlets in the upfield region. The isopropyl group protons would present as a doublet and a septet or multiplet.
-
¹³C-NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (typically in the range of 170-185 ppm), the sp² hybridized carbons of the double bond (around 120-140 ppm), and the various sp³ hybridized carbons of the tricyclic system and the isopropyl group.
2.2. Infrared (IR) Spectroscopy
The IR spectrum of 8(14)-Abietenic acid is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carbonyl of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
C-H stretching bands for the sp³ and sp² hybridized carbons.
-
A C=C stretching band for the double bond, which is expected to be of medium intensity.
2.3. Mass Spectrometry (MS)
In mass spectrometry, 8(14)-Abietenic acid would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, water, and fragmentation of the tricyclic ring system. Analysis of resin acids is often performed by gas chromatography-mass spectrometry (GC-MS), frequently after derivatization to their methyl esters.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of diterpenoid carboxylic acids like 8(14)-Abietenic acid.
3.1. Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the purified, crystalline 8(14)-Abietenic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.
3.2. Determination of Solubility
The solubility of 8(14)-Abietenic acid in various solvents can be determined using the static equilibrium method.
-
Procedure: An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
3.3. Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration.
-
Solution Preparation: A known concentration of 8(14)-Abietenic acid is dissolved in a suitable solvent mixture (e.g., water/ethanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
3.4. Spectroscopic Analysis
-
NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
IR Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Mass Spectrometry: For GC-MS analysis, the sample may be derivatized to its methyl ester. The derivatized or underivatized sample is injected into the GC-MS system. For Electrospray Ionization (ESI) MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
Biological Activity
Preliminary studies have indicated that 8(14)-Abietenic acid exhibits biological activities, including antibacterial and insecticidal properties. These activities are common among abietane diterpenoids and suggest potential applications in the development of new therapeutic or agrochemical agents. Further research is warranted to fully elucidate the mechanisms of action and the spectrum of activity of this compound.
This guide serves as a foundational resource for researchers and professionals interested in 8(14)-Abietenic acid. While there are gaps in the experimentally determined data for this specific molecule, the provided information on its predicted properties, comparative data from related compounds, and detailed experimental protocols offer a solid starting point for further investigation and characterization.
References
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Abietane Diterpenoids from the Bark of Cryptomeria japonica and Their Antifungal Activities against Wood Decay Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
